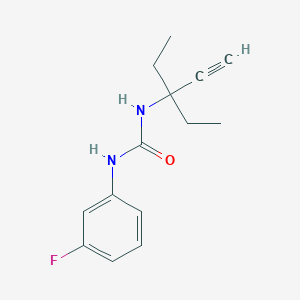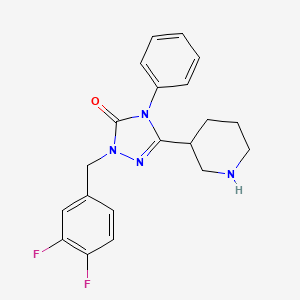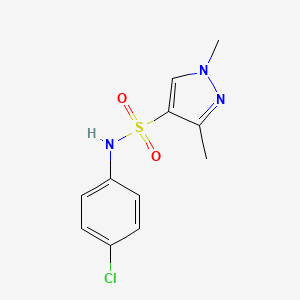METHANONE](/img/structure/B5456161.png)
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](1-ETHYL-1H-PYRAZOL-3-YL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dichlorobenzyl)piperazinomethanone: is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with a 3,4-dichlorobenzyl group and a pyrazole ring substituted with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorobenzyl)piperazinomethanone typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3,4-dichlorobenzyl chloride under basic conditions to form 4-(3,4-dichlorobenzyl)piperazine.
Formation of the Pyrazole Derivative: Separately, 1-ethyl-1H-pyrazole-3-carboxylic acid is synthesized through the reaction of ethyl hydrazine with ethyl acetoacetate, followed by cyclization.
Coupling Reaction: The final step involves the coupling of 4-(3,4-dichlorobenzyl)piperazine with 1-ethyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially forming dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Industry:
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments with specific properties.
作用機序
The mechanism of action of 4-(3,4-dichlorobenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
類似化合物との比較
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
- 4-(3,4-Dichlorobenzyl)piperazinomethanone
Comparison:
- Structural Differences: The primary difference lies in the substitution on the pyrazole ring, which can significantly affect the compound’s chemical and biological properties.
- Uniqueness: 4-(3,4-Dichlorobenzyl)piperazinomethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological or material properties compared to its analogs.
特性
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O/c1-2-23-6-5-16(20-23)17(24)22-9-7-21(8-10-22)12-13-3-4-14(18)15(19)11-13/h3-6,11H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPJIZFDDJAOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-naphthyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5456081.png)


![6-[3-(1,2-dihydroacenaphthylen-5-ylcarbonyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5456117.png)
![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5456119.png)
![N-[(4-bromophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5456128.png)
![4-(4-FLUOROBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5456134.png)
![6-methyl-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5456152.png)
![N-benzyl-4-[2-methoxy-4-(1-propen-1-yl)phenoxy]-N-methyl-1-butanamine oxalate](/img/structure/B5456153.png)

![ethyl 7-amino-6-cyano-8-(2-fluorobenzylidene)-3-(2-fluorophenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5456167.png)
![N-(2-(4-isopropoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5456176.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]diethylamine](/img/structure/B5456191.png)
![2-[4-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethyl]piperazin-1-yl]ethanol](/img/structure/B5456194.png)
